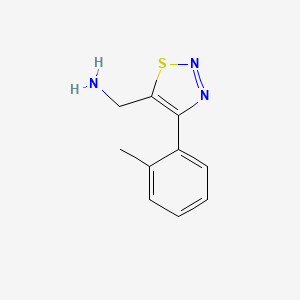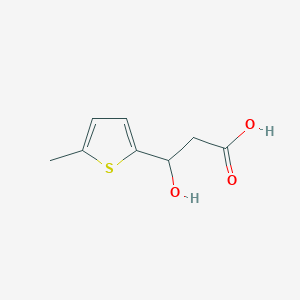
3-Hydroxy-3-(5-methylthiophen-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-(5-methylthiophen-2-yl)propanoic acid is an organic compound that features a thiophene ring substituted with a methyl group and a hydroxypropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(5-methylthiophen-2-yl)propanoic acid typically involves the reaction of 5-methylthiophene-2-carboxylic acid with appropriate reagents to introduce the hydroxy and propanoic acid functionalities. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3-(5-methylthiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution on the thiophene ring can be achieved using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 3-oxo-3-(5-methylthiophen-2-yl)propanoic acid.
Reduction: Formation of 3-hydroxy-3-(5-methylthiophen-2-yl)propanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-(5-methylthiophen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-(5-methylthiophen-2-yl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydroxy and carboxylic acid groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2-methylpropanoic acid: Similar structure but lacks the thiophene ring.
3-Hydroxy-3-(2-thienyl)propanoic acid: Similar structure but with a different substitution pattern on the thiophene ring.
3-Hydroxy-3-(4-methylthiophen-2-yl)propanoic acid: Similar structure but with a different position of the methyl group on the thiophene ring.
Uniqueness
3-Hydroxy-3-(5-methylthiophen-2-yl)propanoic acid is unique due to the specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H10O3S |
|---|---|
Peso molecular |
186.23 g/mol |
Nombre IUPAC |
3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C8H10O3S/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6,9H,4H2,1H3,(H,10,11) |
Clave InChI |
ANGRYLPFMZAEET-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



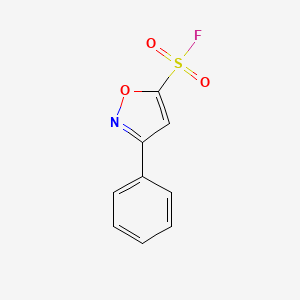

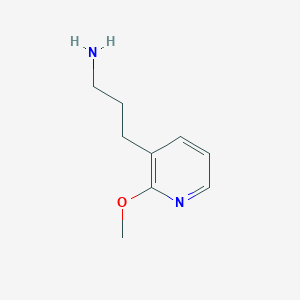
![Cyclohexanone, 3-[(4-methylphenyl)thio]-](/img/structure/B13528685.png)
![1,2,5-Triazaspiro[2.5]oct-1-ene](/img/structure/B13528692.png)
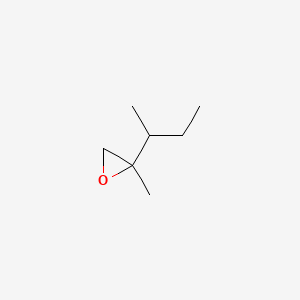
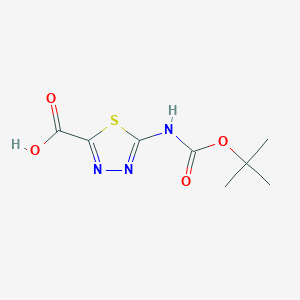
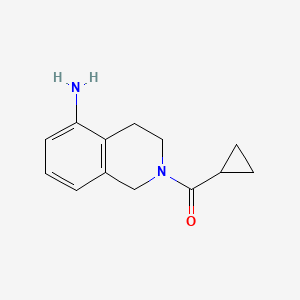
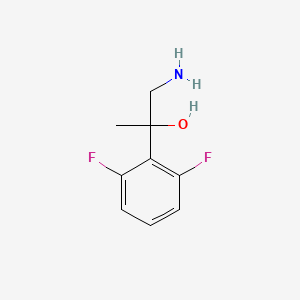
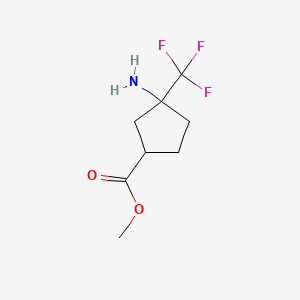
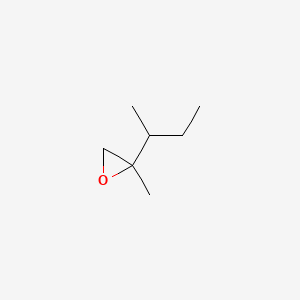
![Tert-butyldimethyl{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy}silane](/img/structure/B13528747.png)
